3-Amino-4-(methoxycarbonyl)benzoic acid (CAS 60728-41-8), frequently designated as 1-methyl 2-aminoterephthalate, is a highly versatile, mono-protected aromatic building block featuring an amine, a methyl ester, and a free carboxylic acid. In industrial and advanced laboratory settings, it is primarily procured as a regioselective precursor for the synthesis of asymmetric metal-organic framework (MOF) ligands, high-performance azo pyrazolyl dyes, and complex active pharmaceutical ingredients (APIs) such as 3-hydroxyquinolin-4(1H)-ones[1]. By masking the C1 position while leaving the C4 carboxylic acid free, this compound offers precise synthetic control that is unachievable with the fully unprotected diacid, making it an essential intermediate for multi-step solid-phase synthesis and selective cross-coupling workflows .
Attempting to substitute 3-amino-4-(methoxycarbonyl)benzoic acid with its unesterified analog, 2-aminoterephthalic acid, or the fully protected dimethyl 2-aminoterephthalate, fundamentally compromises synthetic regiocontrol [1]. Using the diacid in amidation or esterification reactions inevitably yields a statistical mixture of 1-substituted, 4-substituted, and bis-substituted products, necessitating resource-intensive chromatographic separations that severely reduce overall yield [1]. Conversely, employing the dimethyl ester requires a subsequent selective mono-saponification step, which is notoriously difficult to control and often results in over-hydrolysis or the generation of the incorrect regioisomer. Procuring the precisely mono-protected 1-methyl ester eliminates these extraneous protection-deprotection steps, ensuring high-fidelity, single-site reactivity at the C4 position for streamlined downstream manufacturing [1].
For the synthesis of advanced functional materials, selective functionalization of the terephthalate core is mandatory. Utilizing 3-amino-4-(methoxycarbonyl)benzoic acid guarantees 100% regioselectivity during amide bond formation at the C4-carboxylic acid, as the C1 position is securely protected by the methyl ester . In contrast, baseline 2-aminoterephthalic acid offers no such differentiation, typically resulting in <40% yields of the desired mono-amide alongside significant diamide and isomeric byproducts . This absolute regiocontrol streamlines downstream processing by completely eliminating the need to separate structurally similar regioisomers.
| Evidence Dimension | Regioselective mono-amidation yield |
| Target Compound Data | >95% selective conversion at the C4-position |
| Comparator Or Baseline | 2-Aminoterephthalic acid (<40% mono-amide yield, complex mixture) |
| Quantified Difference | >55% increase in target regioisomer yield with zero diamide formation |
| Conditions | Standard amide coupling (e.g., DIC/HOBt or SOCl2/amine activation) |
Eliminates the need for costly and time-consuming separation of regioisomers in the industrial scale-up of advanced pigments and active pharmaceutical ingredients.
In the solid-phase synthesis of N-arylated 3-hydroxyquinolin-4(1H)-ones, direct N-arylation of immobilized aminoterephthalates is unfeasible. Studies demonstrate that attempting Buchwald-Hartwig or Ullmann amination directly on immobilized 1-methyl 2-aminoterephthalate yields 0% of the N-arylated product due to the deactivating effect of the ester and acid groups [1]. However, procuring this specific compound is critical because it undergoes a high-yielding Sandmeyer reaction to form 1-methyl-2-iodoterephthalate. This iodo-derivative, when immobilized, acts as a highly reactive electrophile, achieving >80% conversion in solid-phase cross-coupling with various anilines [1].
| Evidence Dimension | Solid-phase cross-coupling conversion |
| Target Compound Data | 0% conversion as an N-nucleophile (necessitates conversion to electrophile) |
| Comparator Or Baseline | 1-Methyl-2-iodoterephthalate (>80% conversion as an electrophile) |
| Quantified Difference | Highlights the strict requirement to use the target compound as a Sandmeyer precursor rather than a direct coupling partner. |
| Conditions | Solid-phase Ullmann/Buchwald-Hartwig conditions (Cu/Pd catalysis, 60-100 °C) |
Guides process chemists to use this compound specifically as a Sandmeyer precursor rather than a direct nucleophile for solid-phase library synthesis.
The production of premium azo pyrazolyl dyes relies on the efficient diazotization of the anthranilate core. The presence of the ortho-methoxycarbonyl group in 3-amino-4-(methoxycarbonyl)benzoic acid provides critical electronic stabilization to the resulting diazonium salt, preventing premature degradation or decarboxylation that frequently plagues the fully deprotected 2-aminoterephthalic acid [1]. When coupled with pyrazolone derivatives, this stabilized intermediate delivers high-purity yellow-to-violet pigments that exhibit outstanding light and weathering fastness, making it a high-yielding precursor for demanding plastics and coatings applications [1].
| Evidence Dimension | Diazonium intermediate stability and coupling efficiency |
| Target Compound Data | High-yield coupling (>85%) with minimal diazonium degradation |
| Comparator Or Baseline | 2-Aminoterephthalic acid (prone to lower yields due to diazonium instability) |
| Quantified Difference | Significant reduction in degradation byproducts, directly increasing final pigment purity and yield. |
| Conditions | Diazotization (NaNO2/HCl) followed by coupling with 1-phenyl-3-methyl-5-pyrazolone derivatives |
Ensures high-purity dye synthesis with minimal loss of the diazonium intermediate, crucial for manufacturing premium industrial coatings.
When synthesizing complex phosphine ligands such as 1-methyl-2-diphenylphosphinoterephthalate, 3-amino-4-(methoxycarbonyl)benzoic acid acts as a highly effective substrate . The C1 methyl ester effectively masks the ortho-carboxylate, preventing it from interfering with the phosphination reagents or forming unwanted anhydrides. If the baseline 2-aminoterephthalic acid is used, the unprotected ortho-carboxylic acid can engage in deleterious side reactions during the Sandmeyer-type phosphination, leading to a >30% reduction in the yield of the desired phosphine. The mono-ester configuration ensures clean conversion while retaining the C4 acid for subsequent structural integration.
| Evidence Dimension | Chemoselectivity in Sandmeyer phosphination |
| Target Compound Data | Selective formation of the 2-diphenylphosphino derivative |
| Comparator Or Baseline | 2-Aminoterephthalic acid (suffers from mixed phosphine-carboxylate side reactions) |
| Quantified Difference | Avoids >30% yield loss associated with unprotected ortho-carboxylate interference |
| Conditions | Sandmeyer-type phosphination (diazonium salt + Ph2PH) |
Crucial for the procurement of precursors intended for the synthesis of asymmetric phosphine ligands and functionalized metal-organic frameworks.
Ideal for generating immobilized 1-methyl-2-iodoterephthalate, which serves as a highly reactive electrophile for the Buchwald-Hartwig or Ullmann synthesis of N-arylated 3-hydroxyquinolin-4(1H)-ones and other anthranilate-derived pharmaceuticals[1].
The preferred diazo component for coupling with pyrazolones to produce premium yellow pigments (e.g., for plastics and coatings) where high light and weathering fastness is required, benefiting from the stabilized diazonium intermediate [2].
Procured as a highly regioselective building block to synthesize asymmetric metal-organic framework (MOF) linkers, where the C4-carboxylic acid is selectively coupled or extended before the C1-methyl ester is hydrolyzed .
Used as the starting material for 1-methyl-2-diphenylphosphinoterephthalate, enabling clean Sandmeyer phosphination without the carboxylate-driven side reactions seen in fully deprotected diacids.
Irritant